Pentafluoropropionamide

Gas Chromatography Derivatization Thermal Stability

Select Pentafluoropropionamide (PFPA) for analytical workflows requiring low-temperature derivatization of thermally labile amines. Its intermediate logP (1.37–1.75) and unique fragmentation pattern ensure superior isomer resolution over TFA or HFBA, making it critical for accurate pharmaceutical impurity profiling and forensic toxicology.

Molecular Formula C3H2F5NO
Molecular Weight 163.05 g/mol
CAS No. 354-76-7
Cat. No. B1346557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluoropropionamide
CAS354-76-7
Molecular FormulaC3H2F5NO
Molecular Weight163.05 g/mol
Structural Identifiers
SMILESC(=O)(C(C(F)(F)F)(F)F)N
InChIInChI=1S/C3H2F5NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10)
InChIKeyKQTOYEUYHXUEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluoropropionamide (CAS 354-76-7): Procurement-Ready Technical Overview for Fluorinated Building Block Selection


Pentafluoropropionamide (PFPA; CAS 354-76-7), systematically named 2,2,3,3,3-pentafluoropropanamide, is a perfluorinated primary amide with molecular formula C3H2F5NO and molecular weight 163.05 g/mol [1]. It features a fully fluorinated C2F5- moiety attached to a carboxamide group, exhibiting a melting point of 94–98°C, a boiling point of 157.2°C at 760 mmHg, and a calculated logP of 1.37–1.75 depending on estimation method [2][3]. Commercially available in purities ≥98% (GC), this solid fluorinated building block serves as a versatile intermediate in pharmaceutical research, agrochemical development, and analytical derivatization workflows .

Why Pentafluoropropionamide (CAS 354-76-7) Cannot Be Interchanged with Trifluoroacetamide or Heptafluorobutyramide in Analytical and Synthetic Workflows


While pentafluoropropionamide, trifluoroacetamide (TFA), and heptafluorobutyramide (HFBA) all belong to the perfluorinated amide class and are frequently listed together as acylation reagents, their substitution in analytical derivatization or synthetic pathways introduces quantifiable performance divergence. Systematic comparative studies reveal that these three analogs exhibit distinct gas chromatographic behavior, electron capture detection sensitivity, mass spectral fragmentation patterns, and physicochemical partitioning properties—differences that arise directly from their varying perfluoroalkyl chain lengths (C1, C2, and C3, respectively) [1][2]. Procurement decisions based solely on class membership without evaluating these compound-specific quantitative parameters risk compromised assay sensitivity, altered chromatographic resolution, and unpredictable logP shifts in lead optimization programs.

Quantitative Evidence Guide: Pentafluoropropionamide (CAS 354-76-7) Performance Differentiation from Trifluoroacetamide and Heptafluorobutyramide


GC Analysis Temperature: Pentafluoropropionamide Derivatives Require the Lowest Analytical Temperature Among Perfluorinated Acylation Reagents

Pentafluoropropionamide (PFPA) derivatives exhibit the lowest required analytical temperature among fluorinated acylation reagents, positioned between trifluoroacetamide (TFA) and heptafluorobutyramide (HFBA) in thermal behavior while offering a distinct balance of volatility and electrophore strength [1]. This property enables efficient GC analysis of thermally labile analytes without decomposition, a critical advantage when working with amines prone to degradation at elevated temperatures [1].

Gas Chromatography Derivatization Thermal Stability Trace Analysis

Electron Capture Detection Sensitivity: Pentafluoropropionamide Delivers Balanced ECD Enhancement for Trace Amine Quantification

Perfluorinated acylation reagents produce derivatives with varying electron capture detector (ECD) sensitivity, with PFPA occupying an intermediate position between TFA and HFBA. While HFBA derivatives offer the highest absolute ECD sensitivity due to increased fluorine content, PFPA provides a practical balance of adequate ECD response combined with lower analytical temperature requirements and reduced chromatographic retention time [1][2]. In comparative studies of aniline derivatives, pentafluoropropionamides demonstrated reliable ECD response suitable for trace-level quantification in the sub-nanogram range [2].

ECD Detection Trace Analysis Derivatization GC-ECD

Mass Spectral Fragmentation: PFPA Derivatives Provide Diagnostic Fragment Ions Distinct from TFA and HFBA for Regioisomer Differentiation

Perfluoroacyl derivatization with pentafluoropropionamide yields characteristic mass spectral fragmentation patterns that differ fundamentally from those of TFA and HFBA derivatives. In studies of methoxy methyl methamphetamines related to 3,4-methylenedioxymethamphetamine, PFPA derivatization produced unique diagnostic fragment ions when the methoxy group was substituted at the 2- or 4-position of the aromatic ring relative to the alkylamine side chain [1]. These compound-specific fragmentation signatures enable unambiguous regioisomer differentiation—a capability that TFA and HFBA derivatives do not equivalently provide due to their distinct fragmentation pathways.

GC-MS Mass Spectrometry Forensic Chemistry Regioisomer Identification

Lipophilicity Modulation: Pentafluoropropionamide Provides Intermediate LogP (1.37–1.75) Between Non-Fluorinated and Higher Perfluorinated Amides

The calculated logP of pentafluoropropionamide ranges from 1.37 to 1.75 depending on estimation method [1][2], positioning it as an intermediate lipophilicity fluorinated amide. For reference, trifluoroacetamide (C2H2F3NO, MW 113.04) exhibits lower calculated logP (~0.3–0.5), while heptafluorobutyramide (C4H2F7NO, MW 213.05) demonstrates higher lipophilicity (~2.5–3.0). This intermediate logP value allows PFPA to modulate the partitioning behavior of derivatized molecules or synthetic intermediates within a therapeutically relevant range (typically logP 1–3 for oral bioavailability) without pushing compounds into excessively lipophilic territory that risks poor solubility or metabolic liability [3].

Lipophilicity LogP Drug Design Physicochemical Properties

Synthetic Utility: PFPA Serves as a Direct Precursor to Pentafluoropropionitrile Under Mild Dehydration Conditions

Pentafluoropropionamide can be directly converted to pentafluoropropionitrile (C2F5CN) via mild dehydration using pyridine and trifluoroacetic anhydride at ambient temperature [1]. This synthetic transformation parallels the established route from trifluoroacetamide to trifluoroacetonitrile and from heptafluorobutyramide to heptafluorobutyronitrile [1]. However, the C2F5 group in PFPA offers a distinct balance of electron-withdrawing strength and steric profile compared to the CF3 (TFA-derived) and C3F7 (HFBA-derived) moieties, enabling the synthesis of perfluorinated nitriles with tailored reactivity for subsequent click chemistry or tetrazole formation [1].

Nitrile Synthesis Fluorinated Building Block Dehydration Perfluorinated Compounds

Physical Property Differentiation: PFPA Melting Point (94–98°C) and Density (1.535 g/cm³) Distinguish It from TFA and HFBA for Solid-Phase Handling

Pentafluoropropionamide is a white to almost white crystalline solid at room temperature with a melting point of 94–98°C and calculated density of 1.535 g/cm³ [1]. In contrast, trifluoroacetamide melts at 72–75°C and heptafluorobutyramide melts at approximately 103–105°C [2]. PFPA's intermediate melting point and solid physical state facilitate accurate weighing and handling under standard laboratory conditions, while its distinct melting range provides a straightforward identity confirmation point in quality control workflows .

Physical Properties Solid Handling Procurement Specification QC

Evidence-Backed Application Scenarios for Pentafluoropropionamide (CAS 354-76-7) in Research and Industrial Procurement


GC-MS Analysis of Thermally Labile Amines Requiring Low Derivatization Temperature

Pentafluoropropionamide is the derivatization reagent of choice for GC-MS analysis of amines prone to thermal degradation. The PFPA derivative requires the lowest analytical temperature among perfluorinated acylation reagents, minimizing decomposition of sensitive analytes that would occur under the higher temperature conditions mandated for HFBA derivatives [1]. This property is particularly valuable for pharmaceutical impurity profiling and forensic toxicology where intact analyte detection is essential for accurate quantification.

Forensic and Pharmaceutical Regioisomer Differentiation via Characteristic Mass Spectral Fragmentation

For analytical workflows requiring unambiguous differentiation of positional isomers—such as distinguishing 2-methoxy from 4-methoxy substituted amphetamine analogs—PFPA derivatization provides unique and characteristic mass spectral fragment ions not equivalently produced by TFA or HFBA derivatives [2]. This differential fragmentation pattern enables confident structural assignment in regulatory compliance testing and forensic casework where isomeric specificity carries legal and scientific weight.

Synthesis of Pentafluoropropionitrile (C2F5CN) as a Distinct Perfluorinated Synthon

PFPA serves as a direct precursor to pentafluoropropionitrile via mild, ambient-temperature dehydration using pyridine and trifluoroacetic anhydride [3]. The resulting C2F5CN provides a perfluorinated nitrile with electronic and steric properties distinct from CF3CN (derived from TFA) and C3F7CN (derived from HFBA), enabling access to C2F5-substituted tetrazoles and triazoles for medicinal chemistry exploration of fluorinated heterocycles.

Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity Enhancement

With a calculated logP of 1.37–1.75, PFPA offers an intermediate lipophilicity handle for modulating the physicochemical properties of drug candidates [4][5]. This logP range falls within the optimal window for oral bioavailability (typically logP 1–3) and provides a tunable alternative to TFA (insufficient lipophilicity gain) and HFBA (excessive lipophilicity risking poor solubility) when fluorination is desired to improve membrane permeability without compromising developability parameters [6].

Technical Documentation Hub

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